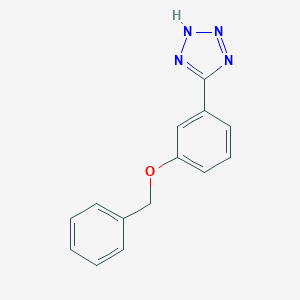

5-(3-Benzyloxyphenyl)-1H-tetrazole

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

5-(3-phenylmethoxyphenyl)-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O/c1-2-5-11(6-3-1)10-19-13-8-4-7-12(9-13)14-15-17-18-16-14/h1-9H,10H2,(H,15,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWWINOIXMBLCEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=NNN=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-(3-Benzyloxyphenyl)-1H-tetrazole (CAS Number: 710980-14-6)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of 5-(3-Benzyloxyphenyl)-1H-tetrazole, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its synthesis, physicochemical properties, and potential applications, with a focus on the scientific rationale behind its design and utility in drug discovery.

Introduction: The Significance of the Tetrazole Moiety in Medicinal Chemistry

This compound is an organic compound featuring a tetrazole ring linked to a phenyl group bearing a benzyloxy substituent.[1] The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, is a key structural motif in a wide array of pharmacologically active compounds.[2] Its prominence in drug design stems from its role as a bioisostere of the carboxylic acid group.[3] This bioisosteric relationship means that the tetrazole ring can mimic the acidic properties and hydrogen-bonding capabilities of a carboxylic acid, while often conferring improved metabolic stability and oral bioavailability.[3] The benzyloxy substituent enhances the lipophilicity of the molecule, which can influence its pharmacokinetic profile and ability to cross biological membranes.[1]

The diverse biological activities associated with tetrazole derivatives are vast, encompassing antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antihypertensive properties, among others.[2] This broad applicability underscores the importance of understanding the synthesis and properties of novel tetrazole-containing compounds like this compound.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.

| Property | Value/Description | Source(s) |

| CAS Number | 710980-14-6 | [1] |

| Molecular Formula | C₁₄H₁₂N₄O | [1] |

| Molecular Weight | 252.27 g/mol | Calculated |

| Appearance | White to off-white crystalline solid. | Inferred from similar compounds |

| Melting Point | Expected to be in the range of 130-150 °C. For comparison, the structurally similar 5-(benzylthio)-1H-tetrazole has a melting point of 133-141 °C. | [4] |

| Solubility | Expected to be soluble in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and alcohols. Limited solubility in water. | General knowledge of tetrazoles |

| Purity | Commercially available with purities often exceeding 99% as determined by HPLC. | [4] |

Spectroscopic Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl and benzyl groups, a singlet for the benzylic methylene (-CH₂-) protons, and a broad singlet for the acidic N-H proton of the tetrazole ring. The exact chemical shifts will depend on the solvent used. For a related compound, 1-(3-Chlorophenyl)-1H-tetrazole, the tetrazole proton appears around 8.14 ppm in CDCl₃.[5]

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbon atoms of the tetrazole ring, the benzylic methylene carbon, and the aromatic carbons. The carbon of the tetrazole ring typically appears in the range of 150-165 ppm.[6]

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:

-

N-H stretch: A broad band in the region of 3000-3400 cm⁻¹ corresponding to the tetrazole N-H bond.

-

C-H stretch: Aromatic and aliphatic C-H stretching vibrations typically appear between 2850 and 3100 cm⁻¹.

-

C=N and N=N stretches: Vibrations associated with the tetrazole ring are expected in the fingerprint region, typically between 1400 and 1600 cm⁻¹. For 5-phenyl-1H-tetrazole, these are observed around 1642 and 1562 cm⁻¹.[7]

-

C-O stretch: The ether linkage of the benzyloxy group will show a characteristic C-O stretching band, usually in the 1000-1300 cm⁻¹ region.

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak ([M]⁺ or [M+H]⁺) should be observed at m/z 252 or 253, respectively.

Synthesis of this compound: A Step-by-Step Protocol

The most common and efficient method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide source, typically sodium azide.[8] This reaction is often catalyzed by a Lewis acid or an amine salt.[8] The following is a detailed, self-validating protocol for the synthesis of this compound from its corresponding nitrile precursor, 3-(benzyloxy)benzonitrile.

Rationale for Experimental Choices

-

Starting Material: 3-(benzyloxy)benzonitrile is the logical precursor, as the nitrile group is readily converted to the tetrazole ring.

-

Reagents: Sodium azide is the most common and cost-effective azide source. Ammonium chloride is used as a proton source and in situ generates hydrazoic acid, the reactive species, in a controlled manner.

-

Solvent: Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, as it effectively dissolves the reactants and facilitates the reaction at elevated temperatures.[9]

-

Temperature: The reaction is typically heated to ensure a reasonable reaction rate. A temperature of 100-120 °C is common for this type of cycloaddition.[10]

-

Work-up: The work-up procedure is designed to quench the reaction, remove any residual azide, and isolate the acidic tetrazole product. Acidification of the reaction mixture protonates the tetrazole, causing it to precipitate from the aqueous solution.

Experimental Workflow Diagram

Caption: A streamlined workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology

Materials:

-

3-(benzyloxy)benzonitrile

-

Sodium azide (NaN₃)

-

Ammonium chloride (NH₄Cl)

-

Dimethylformamide (DMF), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Ethanol

-

Deionized water

-

Round-bottom flask equipped with a magnetic stir bar and reflux condenser

-

Heating mantle with a temperature controller

-

Standard laboratory glassware for filtration and recrystallization

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, combine 3-(benzyloxy)benzonitrile (e.g., 5.0 g, 1 equivalent), sodium azide (e.g., 1.8 g, 1.2 equivalents), and ammonium chloride (e.g., 1.5 g, 1.2 equivalents).

-

Solvent Addition: Add anhydrous DMF (e.g., 50 mL) to the flask.

-

Cycloaddition Reaction: Place the flask in a heating mantle and attach a reflux condenser. Heat the reaction mixture to 110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Reaction Quench and Product Precipitation: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing ice-cold water (e.g., 200 mL).

-

Acidification: While stirring, slowly add concentrated HCl to the aqueous mixture until the pH is approximately 1-2. A white precipitate of this compound should form.

-

Isolation of Crude Product: Collect the crude product by vacuum filtration. Wash the filter cake with cold water to remove any inorganic salts.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and add water dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum to a constant weight.

Safety Precautions:

-

Sodium azide is highly toxic and can form explosive heavy metal azides. Avoid contact with metals and handle with appropriate personal protective equipment (PPE).

-

The reaction generates hydrazoic acid (HN₃) in situ, which is also toxic and explosive. The reaction should be performed in a well-ventilated fume hood.

-

DMF is a skin and respiratory irritant. Handle with care.

Applications in Drug Discovery and Development

The structural features of this compound make it a compelling candidate for investigation in various therapeutic areas.

Bioisosteric Replacement of Carboxylic Acids

As previously mentioned, the tetrazole ring is a well-established bioisostere for the carboxylic acid functional group.[3] This substitution can lead to several advantages in drug design:

-

Improved Metabolic Stability: The tetrazole ring is generally more resistant to metabolic degradation than a carboxylic acid.

-

Enhanced Lipophilicity: The tetrazole moiety is more lipophilic than a carboxylate anion at physiological pH, which can improve membrane permeability and oral absorption.[11]

-

Modulation of Acidity: The pKa of the tetrazole N-H is comparable to that of a carboxylic acid, allowing it to engage in similar ionic interactions with biological targets.[11]

Potential Therapeutic Targets

While specific biological data for this compound is not widely published, the broader class of benzyloxy-phenyltetrazole derivatives has shown promise in oncology. For instance, a series of 1-benzyloxy-5-phenyltetrazole derivatives have been synthesized and evaluated for their inhibitory activity against androgen receptor-dependent prostate cancer cells.[5] Some of these compounds exhibited potent in vitro activity with IC₅₀ values in the nanomolar range.[5] This suggests that the benzyloxyphenyl-tetrazole scaffold may be a valuable starting point for the development of novel anticancer agents.

The potential for this compound and its derivatives extends to other areas where tetrazoles have shown activity, including as anti-inflammatory, antimicrobial, and antiviral agents.[2]

Logical Framework for Application

Caption: The logical progression from the compound's structure to its potential therapeutic applications.

Conclusion

This compound represents a molecule of considerable interest for researchers in drug discovery and medicinal chemistry. Its synthesis is achievable through well-established and reliable chemical transformations. The compound's key structural features, namely the tetrazole ring as a carboxylic acid bioisostere and the benzyloxy-phenyl scaffold, provide a strong rationale for its investigation in various therapeutic contexts, particularly in oncology. This guide has provided a detailed technical foundation to support further research and development involving this promising compound.

References

-

Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules. 2017;22(9):1384. Available from: [Link]

-

Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. South African Journal of Chemistry. 2015;68:133-137. Available from: [Link]

-

Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry. 2023;19:1336-1344. Available from: [Link]

-

Synthesis of 5‐phenyl‐1H‐tetrazole from benzonitrile catalyzed by... - ResearchGate. Available from: [Link]

-

[3 + 2] Cycloaddition reactions of benzonitrile with sodium azide in the presence of reused cuttlebone. - ResearchGate. Available from: [Link]

-

1-Benzyloxy-5-phenyltetrazole derivatives highly active against androgen receptor-dependent prostate cancer cells - PubMed. Available from: [Link]

-

Synthesis of 5‐phenyl‐1H‐tetrazole from benzonitrile catalyzed by... - ResearchGate. Available from: [Link]

-

5-substituted tetrazoles as bioisosteres of carboxylic acids. Bioisosterism and mechanistic studies on glutathione reductase inhibitors as antimalarials - PubMed. Available from: [Link]

-

Synthesis of 1H-tetrazoles - Organic Chemistry Portal. Available from: [Link]

-

Design, synthesis and biological evaluation of benzyloxyphenyl-methylaminophenol derivatives as STAT3 signaling pathway inhibitors - PubMed. Available from: [Link]

-

3-(5-Phenyl-2H-tetrazol-2-yl)pyridine - MDPI. Available from: [Link]

- CN104910089A - Preparation method of 5-phenyl-tetrazole - Google Patents.

-

Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study - MDPI. Available from: [Link]

-

Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles - Growing Science. Available from: [Link]

-

807 - A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES. Available from: [Link]

-

Supplementary information: - The Royal Society of Chemistry. Available from: [Link]

-

2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl - Semantic Scholar. Available from: [https://www.semanticscholar.org/paper/2-(N-((2%E2%80%B2-(2H-tetrazole-5-yl)-%5B1%2C1%E2%80%B2-biphenyl%5D-4yl)-Ahmad-Saeed/7e8c3a9f0e1d2c6b5a4d3f9b8c7a6e5d1e0f3b9c]([Link]

- CN105481786A - Synthetic method for 5-phenyltetrazole - Google Patents.

-

Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers - PMC. Available from: [Link]

- WO2016187521A1 - 5-substituted 1 h-tetrazole compounds, methods of synthesizing and therapeutic use - Google Patents.

-

Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Available from: [Link]

-

Comproportionation based Cu(I) catalyzed [3+2] cycloaddition of nitriles and sodium azide - CHEMISTRY & BIOLOGY INTERFACE. Available from: [Link]

-

Thermal [3+2] cycloaddition reactions as most universal way for the effective preparation of five-membered nitrogen containing heterocycles - Scientiae Radices. Available from: [Link]

- US4526978A - Process for preparing 1-H-tetrazole-5-thiols and intermediate compounds - Google Patents.

Sources

- 1. CAS 710980-14-6: this compound [cymitquimica.com]

- 2. pnrjournal.com [pnrjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. rsc.org [rsc.org]

- 6. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. growingscience.com [growingscience.com]

- 8. researchgate.net [researchgate.net]

- 9. chalcogen.ro [chalcogen.ro]

- 10. ajgreenchem.com [ajgreenchem.com]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 5-(3-Benzyloxyphenyl)-1H-tetrazole: From Discovery to Synthetic Application

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the pursuit of novel molecular entities with enhanced therapeutic profiles. Within this dynamic field, the strategic use of bioisosteres has emerged as a cornerstone of modern drug design. The tetrazole moiety, a five-membered aromatic ring with four nitrogen atoms, stands out as a premier carboxylic acid bioisostere, offering a unique combination of physicochemical and metabolic properties. This guide provides a comprehensive technical overview of a specific and noteworthy example: 5-(3-Benzyloxyphenyl)-1H-tetrazole. We will delve into its historical context, dissect its synthesis, and explore the rationale behind its application in drug discovery, offering insights for researchers and drug development professionals seeking to leverage the potential of this versatile scaffold.

The Genesis of a Bioisostere: A Historical Perspective

The journey of this compound is intrinsically linked to the broader history of tetrazole chemistry and the rise of bioisosterism in drug design. The first tetrazole derivative was synthesized in 1885 by Swedish chemist J.A. Bladin.[1] However, it was not until the mid-20th century that the therapeutic potential of this heterocyclic system began to be fully appreciated.

The concept of bioisosterism, the substitution of a functional group with another that retains similar biological activity, provided the critical framework for the ascent of tetrazoles in medicinal chemistry. The 1H-tetrazole ring, with a pKa similar to that of a carboxylic acid, presents itself as an ideal mimic.[1] This substitution can lead to significant advantages, including increased metabolic stability, enhanced lipophilicity, and improved oral bioavailability.[1]

While the precise first synthesis of this compound is not prominently documented in seminal literature, its emergence can be traced to the widespread exploration of aryl tetrazoles as potential therapeutic agents. The benzyloxy-phenyl scaffold is a common motif in medicinal chemistry, and its combination with the tetrazole ring represents a logical step in the quest for novel drug candidates with optimized properties. The CAS number for this compound is 710980-14-6.[2]

Synthesis and Mechanistic Insights

The most prevalent and efficient method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organonitrile and an azide salt. This reaction provides a direct and reliable route to the tetrazole core.

The Core Synthetic Strategy: [3+2] Cycloaddition

The synthesis of this compound commences with the corresponding nitrile, 3-(benzyloxy)benzonitrile. This precursor undergoes a cycloaddition reaction with an azide source, typically sodium azide, often in the presence of a Lewis acid catalyst.

Sources

A Technical Guide to the Preliminary In vitro Evaluation of 5-(3-Benzyloxyphenyl)-1H-tetrazole

Abstract

This technical guide provides a comprehensive framework for the initial in vitro evaluation of 5-(3-benzyloxyphenyl)-1H-tetrazole, a novel synthetic compound with potential therapeutic applications. The tetrazole moiety is a key functional group in medicinal chemistry, recognized as a bioisostere for carboxylic acids and is present in numerous approved drugs.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][3][4][5][6] This document outlines a structured, multi-tiered approach to systematically screen the compound, beginning with fundamental cytotoxicity assessments and progressing to targeted assays for anti-inflammatory and antimicrobial potential. The protocols detailed herein are designed to be robust and reproducible, providing drug development professionals with the foundational data necessary for informed decision-making in early-stage discovery.

Introduction: The Scientific Rationale

The tetrazole ring system is a critical pharmacophore in modern drug design.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding allow it to mimic the carboxylate group, often leading to improved metabolic stability and pharmacokinetic profiles. The specific compound, this compound, combines this valuable heterocycle with a benzyloxyphenyl substituent. This latter group can influence lipophilicity and molecular interactions, potentially directing the compound's activity towards specific biological targets, such as the STAT3 signaling pathway.[7]

A preliminary in vitro evaluation serves as the crucial first step in characterizing the bioactivity of any new chemical entity. The objective is not to be exhaustive, but to efficiently and cost-effectively generate a primary "biological fingerprint" of the compound. This initial screen is designed to answer three fundamental questions:

-

Is the compound cytotoxic to mammalian cells?

-

Does the compound exhibit selective activity against therapeutically relevant targets (e.g., cancer cells, inflammatory enzymes)?

-

Does the compound possess antimicrobial properties?

The insights gained from this preliminary evaluation will guide subsequent, more focused investigations, including mechanism-of-action studies and preclinical development.

Foundational Assessment: General Cellular Cytotoxicity

Before exploring any specific therapeutic potential, it is imperative to determine the compound's inherent toxicity to living cells. This baseline data provides context for all subsequent assays; a compound that is broadly cytotoxic at low concentrations may be a promiscuous toxin rather than a specific inhibitor. The MTT assay is a widely adopted, reliable, and high-throughput colorimetric method for this purpose.[8]

Principle of the MTT Assay

The assay's mechanism is based on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), by mitochondrial succinate dehydrogenase in metabolically active cells.[8][9] This reaction produces insoluble purple formazan crystals.[8][9] The amount of formazan produced is directly proportional to the number of viable cells.[10] By dissolving these crystals and measuring the absorbance of the solution, we can quantify cell viability.[8][10]

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is designed for adherent cells cultured in a 96-well plate format.

Materials:

-

Human fibroblast cell line (e.g., MRC-5)

-

Complete cell culture medium (e.g., MEM with 10% FBS, 100 units/mL penicillin, 100 µg/mL streptomycin)

-

This compound (Test Compound)

-

Dimethyl sulfoxide (DMSO), sterile

-

MTT solution (5 mg/mL in sterile PBS)[10]

-

Solubilization solution (e.g., 10% SDS in 0.01M HCl or pure DMSO)[9][11]

-

96-well flat-bottom sterile culture plates

-

Multi-channel pipette

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed 1 x 10⁴ cells per well in 100 µL of complete medium into a 96-well plate.[9] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of 2-fold serial dilutions in complete medium to achieve final concentrations ranging from (for example) 100 µM down to 0.78 µM. Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent-induced toxicity.

-

Cell Treatment: Carefully remove the medium from the wells and replace it with 100 µL of the prepared compound dilutions. Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells (medium only).

-

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.[9]

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well.[10] Incubate for 3-4 hours at 37°C.[10][11]

-

Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[9][10]

-

Data Acquisition: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10] Measure the absorbance at 590 nm using a microplate reader.[10]

Data Presentation and Interpretation

The primary output of this assay is the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to reduce cell viability by 50%.[12] A lower IC50 value indicates higher potency.[13][14]

Calculation:

-

Subtract the average absorbance of blank wells (medium only) from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100

-

Plot % Viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Table 1: Example Data Structure for Cytotoxicity Screening

| Compound Concentration (µM) | Mean Absorbance (590 nm) | Standard Deviation | % Viability |

|---|---|---|---|

| Vehicle Control (0) | 1.254 | 0.087 | 100.0 |

| 0.78 | 1.231 | 0.091 | 98.2 |

| 1.56 | 1.198 | 0.076 | 95.5 |

| 3.13 | 1.055 | 0.065 | 84.1 |

| 6.25 | 0.876 | 0.054 | 69.8 |

| 12.5 | 0.612 | 0.049 | 48.8 |

| 25 | 0.345 | 0.033 | 27.5 |

| 50 | 0.123 | 0.019 | 9.8 |

| 100 | 0.055 | 0.011 | 4.4 |

Workflow Diagram: MTT Cytotoxicity Assay

Caption: Workflow for determining general cytotoxicity using the MTT assay.

Tier 1 Screening: Anti-Inflammatory Potential

Many tetrazole-containing compounds have been investigated as anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes.[4] COX-1 is constitutively expressed and plays a role in physiological functions, whereas COX-2 is inducible and its levels increase significantly during inflammation.[15] Therefore, selective inhibition of COX-2 is a desirable attribute for a modern anti-inflammatory drug. A cell-free fluorometric assay is a direct and efficient method for initial screening.

Principle of the Fluorometric COX-2 Inhibition Assay

This assay measures the peroxidase activity of the COX-2 enzyme. COX-2 converts arachidonic acid into the intermediate product Prostaglandin G2 (PGG2). A specific probe is then oxidized by the PGG2, generating a highly fluorescent product.[15] The intensity of the fluorescence is directly proportional to the COX-2 activity. A potential inhibitor will reduce the amount of PGG2 produced, leading to a decrease in the fluorescent signal.

Experimental Protocol: Fluorometric COX-2 Inhibition Assay

This protocol is adapted from commercially available kits.

Materials:

-

Recombinant Human COX-2 Enzyme[15]

-

COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)[16]

-

COX Probe (e.g., Amplex™ Red)

-

COX Cofactor (e.g., Hematin)[16]

-

Arachidonic Acid (Substrate)

-

Celecoxib (Positive Control Inhibitor)

-

Test Compound

-

Black, flat-bottom 96-well microplate

-

Fluorometric microplate reader (Ex/Em = 535/587 nm)[15]

Procedure:

-

Reagent Preparation: Prepare all reagents according to manufacturer specifications. Reconstitute the COX-2 enzyme and keep it on ice.[15] Prepare a working solution of arachidonic acid.

-

Compound Plating: Add 10 µL of the test compound at various concentrations (prepared as 10x stocks) to the sample wells.

-

Control Plating:

-

Enzyme Control (EC): Add 10 µL of Assay Buffer.

-

Inhibitor Control (IC): Add 10 µL of Celecoxib solution.

-

-

Enzyme Addition: Prepare a master mix containing Assay Buffer, COX Probe, and COX Cofactor. Add 80 µL of this mix to each well.

-

Initiation: Add 10 µL of reconstituted COX-2 enzyme to all wells except the "no-enzyme" background control.

-

Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to interact with the enzyme.[17]

-

Reaction Start: Add 10 µL of arachidonic acid to all wells to start the reaction.[17]

-

Data Acquisition: Immediately begin measuring the fluorescence intensity kinetically for 15-20 minutes at 37°C.

Data Presentation and Interpretation

The rate of fluorescence increase (slope of the kinetic curve) is proportional to the enzyme activity. The percent inhibition is calculated, and an IC50 value is determined.

Calculation:

-

Determine the reaction rate (slope) for each well.

-

Calculate the percentage of inhibition: % Inhibition = [(Slope_EC - Slope_Sample) / Slope_EC] * 100

-

Plot % Inhibition against the logarithm of compound concentration to determine the IC50.

Table 2: Example Data Structure for COX-2 Inhibition

| Compound Concentration (µM) | Reaction Rate (RFU/min) | Standard Deviation | % Inhibition |

|---|---|---|---|

| Enzyme Control (0) | 450.2 | 25.1 | 0.0 |

| 0.1 | 435.5 | 22.8 | 3.3 |

| 0.5 | 387.9 | 20.1 | 13.8 |

| 1.0 | 310.4 | 18.5 | 31.1 |

| 5.0 | 221.6 | 15.3 | 50.8 |

| 10.0 | 145.8 | 11.9 | 67.6 |

| 50.0 | 55.3 | 8.7 | 87.7 |

| Celecoxib (1 µM) | 48.1 | 6.4 | 89.3 |

Workflow Diagram: COX-2 Inhibition Assay

Caption: Workflow for screening COX-2 inhibitors via a fluorometric assay.

Tier 2 Screening: Antimicrobial Activity

The nitrogen-rich tetrazole ring is also a feature in some antimicrobial agents.[5][6] A preliminary screen for antibacterial and antifungal activity is a valuable component of the initial evaluation. The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of a compound.[18]

Principle of Broth Microdilution

This method involves challenging a standardized inoculum of a microorganism with serial dilutions of the test compound in a liquid growth medium.[18] The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism after a defined incubation period.[19]

Experimental Protocol: Broth Microdilution MIC Assay

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strain (e.g., Candida albicans)

-

Growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test Compound

-

Standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

-

Sterile 96-well U-bottom plates

-

Spectrophotometer and incubator

Procedure:

-

Inoculum Preparation: Culture the microorganisms overnight. Dilute the culture to match a 0.5 McFarland turbidity standard (approx. 1.5 x 10⁸ CFU/mL). Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[19]

-

Compound Dilution: In a 96-well plate, perform 2-fold serial dilutions of the test compound in the appropriate broth, typically starting from 128 µg/mL down to 0.25 µg/mL.

-

Inoculation: Add the standardized inoculum to each well containing the diluted compound.

-

Controls:

-

Growth Control: Wells with inoculum and broth only.

-

Sterility Control: Wells with broth only.

-

Positive Control: Wells with inoculum and a standard antibiotic.

-

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria[19] or 24-48 hours for fungi.

-

MIC Determination: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration where no growth is observed.[19] This can be confirmed by reading the optical density (OD) at 600 nm.[18]

Data Presentation

Results are presented in a clear, tabular format, allowing for easy comparison across different microbial strains.

Table 3: Example Data Presentation for MIC Determination

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

|---|---|---|---|

| This compound | 32 | >128 | 64 |

| Ciprofloxacin | 0.5 | 0.25 | N/A |

| Fluconazole | N/A | N/A | 2 |

Conclusion and Strategic Next Steps

This guide provides a foundational, three-pronged approach to the preliminary in vitro evaluation of this compound. By systematically assessing general cytotoxicity, targeted anti-inflammatory activity, and broad-spectrum antimicrobial potential, researchers can efficiently build a comprehensive initial profile of the compound.

The data generated—IC50 and MIC values—are critical decision-making tools.

-

A low cytotoxic IC50 (<1 µM) against normal cells may flag the compound for general toxicity, whereas selective cytotoxicity against a cancer cell line would be promising.

-

A potent and selective COX-2 IC50 would strongly support further investigation as an anti-inflammatory agent.

-

Low MIC values (<16 µg/mL) against specific pathogens would warrant follow-up studies to explore the antimicrobial mechanism of action.

Based on these preliminary results, subsequent research can be strategically directed towards more complex cellular assays, mechanism-of-action studies, and eventually, in vivo efficacy models.

References

-

Synthesis and biological evaluation of tetrazole containing compounds as possible anticancer agents. (2025). ResearchGate. Retrieved from [Link]

-

Lamey, F., et al. (2019). Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools. Bioorganic Chemistry. Retrieved from [Link]

-

Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. (n.d.). New Journal of Chemistry. Retrieved from [Link]

-

Kumar, V., et al. (2016). Synthesis and biological evaluation of 3-tetrazolo steroidal analogs: Novel class of 5α-reductase inhibitors. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

-

Tetrazoles: Synthesis and Biological Activity. (n.d.). Bentham Science. Retrieved from [Link]

-

Synthesis, characterization and biological evaluation of tetrazole derivatives. (n.d.). International Journal of Advanced Chemistry Research. Retrieved from [Link]

-

Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2024). RSC Medicinal Chemistry. Retrieved from [Link]

-

Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2024). CLYTE. Retrieved from [Link]

-

Jan, M. S., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Journal of the Indian Chemical Society. Retrieved from [Link]

-

Gao, D., et al. (2016). Design, synthesis and biological evaluation of benzyloxyphenyl-methylaminophenol derivatives as STAT3 signaling pathway inhibitors. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

-

MTT (Assay protocol). (2023). Protocols.io. Retrieved from [Link]

-

Novel D-Ribofuranosyl Tetrazoles: Synthesis, Characterization, In Vitro Antimicrobial Activity, and Computational Studies. (2024). ACS Omega. Retrieved from [Link]

-

Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. (2022). MDPI. Retrieved from [Link]

-

IC50, EC50 and Kd: What is the Difference and Why Do They matter? (2023). Promega Connections. Retrieved from [Link]

- Methods of screening for antimicrobial compounds. (2001). Google Patents.

-

Tetrazolium Compounds: Synthesis and Applications in Medicine. (2014). Molecules. Retrieved from [Link]

-

Dose–Response Curves and the Determination of IC50 and EC50 Values. (2023). Journal of Medicinal Chemistry. Retrieved from [Link]

-

Cell Viability Assays. (2012). Assay Guidance Manual. Retrieved from [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

-

Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. (2020). Bulletin of Mathematical Biology. Retrieved from [Link]

-

Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (2023). Frontiers in Microbiology. Retrieved from [Link]

-

MTT Proliferation Assay Protocol. (2015). ResearchGate. Retrieved from [Link]

-

IC50. (n.d.). Wikipedia. Retrieved from [Link]

-

A Rapid Method for Determining the Antimicrobial Activity of Novel Natural Molecules. (2004). ResearchGate. Retrieved from [Link]

-

COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemistryjournals.net [chemistryjournals.net]

- 6. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of benzyloxyphenyl-methylaminophenol derivatives as STAT3 signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. MTT (Assay protocol [protocols.io]

- 10. researchgate.net [researchgate.net]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. clyte.tech [clyte.tech]

- 13. promegaconnections.com [promegaconnections.com]

- 14. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

- 18. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Protocol for the Synthesis of 5-(3-Benzyloxyphenyl)-1H-tetrazole: A Key Heterocyclic Scaffold

An Application Note for Researchers and Drug Development Professionals

Abstract: This document provides a comprehensive, field-tested guide for the synthesis of 5-(3-Benzyloxyphenyl)-1H-tetrazole. The protocol is structured in two primary stages: the initial preparation of the precursor, 3-benzyloxybenzonitrile, via a Williamson ether synthesis, followed by the critical Lewis acid-catalyzed [3+2] cycloaddition with sodium azide to form the tetrazole ring. This guide emphasizes the causality behind procedural choices, robust safety measures required when handling azides, and detailed, step-by-step instructions to ensure reproducibility and high yield. The methodologies described herein are designed for researchers in medicinal chemistry and drug development, providing a reliable pathway to a versatile molecular scaffold.

Introduction: The Significance of the Tetrazole Moiety

The 5-substituted-1H-tetrazole ring is a cornerstone in modern medicinal chemistry, primarily serving as a metabolically stable bioisostere for the carboxylic acid functional group.[1][2] This substitution enhances a molecule's lipophilicity and metabolic resistance, improving its pharmacokinetic profile. Such isosteric replacement is a well-established strategy in drug design, famously utilized in the development of angiotensin II receptor blockers (ARBs) like Losartan and Valsartan for treating hypertension.[2][3][4][5]

This compound is an organic compound featuring this critical tetrazole heterocycle linked to a phenyl group bearing a benzyloxy substituent.[6] The synthesis of this and similar compounds is most effectively achieved through the [3+2] cycloaddition of an azide source to an organonitrile.[7][8][9] This application note details a reliable and scalable protocol for its preparation, beginning with the synthesis of the requisite nitrile precursor.

Overall Synthetic Pathway

The synthesis is logically divided into two distinct, high-yielding steps. First, the commercially available 3-hydroxybenzonitrile is protected via a Williamson ether synthesis to yield 3-benzyloxybenzonitrile. Second, this nitrile intermediate undergoes a catalyzed cycloaddition with sodium azide to construct the final tetrazole ring.

Caption: Overall workflow for the two-part synthesis.

Part 1: Synthesis of 3-Benzyloxybenzonitrile (Precursor)

Principle of the Reaction

This step employs the Williamson ether synthesis, a classic and robust method for forming ethers. The phenolic hydroxyl group of 3-hydroxybenzonitrile is weakly acidic and requires deprotonation by a suitable base (potassium carbonate) to form a nucleophilic phenoxide. This phenoxide then attacks the electrophilic benzylic carbon of benzyl bromide in an SN2 reaction, displacing the bromide and forming the desired ether linkage. A polar aprotic solvent like N,N-Dimethylformamide (DMF) is ideal as it effectively solvates the potassium salts without interfering with the nucleophile, thereby accelerating the reaction rate.

Experimental Protocol

-

Reagent Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-hydroxybenzonitrile (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and 100 mL of anhydrous DMF.

-

Initiation: Stir the suspension at room temperature for 15 minutes to ensure homogeneity.

-

Addition of Alkylating Agent: Add benzyl bromide (1.1 eq) dropwise to the stirring suspension. Caution: Benzyl bromide is a lachrymator; handle it in a fume hood.

-

Reaction: Heat the mixture to 80°C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a 3:1 mixture of hexanes and ethyl acetate. The disappearance of the starting phenol spot indicates completion.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Pour the mixture into 500 mL of ice-cold water. A white precipitate of the product should form.

-

Stir the aqueous suspension for 30 minutes to ensure complete precipitation.

-

Collect the solid by vacuum filtration, washing the filter cake thoroughly with deionized water (3 x 100 mL) and then with a small amount of cold hexanes (2 x 30 mL) to remove non-polar impurities.

-

-

Purification: The crude product is typically of high purity. If necessary, it can be further purified by recrystallization from an ethanol/water mixture to yield 3-benzyloxybenzonitrile as a white crystalline solid.

Part 2: Synthesis of this compound

Principle of the Reaction: The [3+2] Cycloaddition

This core transformation is a [3+2] cycloaddition, a type of pericyclic reaction that forms a five-membered ring.[8] The reaction between the nitrile and sodium azide is often sluggish and requires catalysis. A catalyst, such as ammonium chloride or a Lewis acid like zinc bromide, activates the nitrile group.[10][11] The catalyst coordinates to the nitrogen atom of the nitrile, increasing the electrophilicity of the nitrile carbon. This polarization makes it more susceptible to nucleophilic attack by the azide ion, initiating the cyclization cascade that ultimately forms the stable aromatic tetrazole ring.

Caption: Mechanism of the catalyzed tetrazole formation.

Experimental Protocol

-

Reagent Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 3-benzyloxybenzonitrile (1.0 eq), sodium azide (NaN₃, 2.0 eq), and ammonium chloride (NH₄Cl, 2.0 eq).

-

Solvent Addition: Add 200 mL of anhydrous DMF.

-

Reaction: Heat the reaction mixture to 120°C and reflux for 12-18 hours. The reaction should be monitored by TLC until the starting nitrile is consumed.

-

Work-up and Isolation (Perform all steps in a certified fume hood):

-

Cool the reaction mixture to room temperature, then further cool in an ice bath.

-

CRITICAL STEP: Slowly and carefully acidify the cold reaction mixture by adding 4N hydrochloric acid (HCl) dropwise. This step protonates the tetrazolate salt, causing the product to precipitate. This will also react with excess sodium azide to produce highly toxic and explosive hydrazoic acid (HN₃) gas. Maintain vigorous stirring and ensure the temperature does not rise significantly. Acidify to a pH of ~2.

-

Once acidified, pour the mixture into 500 mL of ice-cold water to ensure complete precipitation of the product.

-

Stir the resulting slurry for 1 hour in the ice bath.

-

Collect the white solid product via vacuum filtration.

-

Wash the filter cake extensively with cold deionized water (4 x 100 mL) to remove all inorganic salts.

-

-

Purification: The crude solid can be purified by recrystallization from boiling ethanol to yield this compound as a pure white solid.

Data and Reagent Summary

| Reagent | M.W. ( g/mol ) | Role | Key Properties |

| 3-Hydroxybenzonitrile | 119.12 | Starting Material | Solid, m.p. 81-83 °C |

| Benzyl Bromide | 171.04 | Alkylating Agent | Liquid, Lachrymator |

| Potassium Carbonate | 138.21 | Base | Solid, Hygroscopic |

| 3-Benzyloxybenzonitrile | 209.24 | Precursor | Solid, m.p. 68-70 °C |

| Sodium Azide | 65.01 | Nitrogen Source | Highly Toxic Solid |

| Ammonium Chloride | 53.49 | Catalyst | Solid |

| DMF | 73.09 | Solvent | Liquid, High b.p. |

| Final Product | 252.27 | Target Compound | Expected as a white solid |

Critical Safety and Handling Information

E-E-A-T Pillar: Trustworthiness through Safety. A protocol's validity is contingent on its safety. The use of sodium azide necessitates stringent safety measures.

-

Sodium Azide (NaN₃):

-

High Acute Toxicity: Sodium azide is extremely toxic if ingested, inhaled, or absorbed through the skin.[12][13][14][15] Always handle it in a fume hood using appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.

-

Formation of Hydrazoic Acid (HN₃): Contact with acids converts sodium azide into hydrazoic acid, a highly toxic, volatile, and explosive compound.[12][16] The acidification work-up is the most hazardous step of this protocol and must be performed slowly, with cooling, in a well-ventilated chemical fume hood.

-

Explosive Metal Azides: Sodium azide reacts with heavy metals (e.g., lead, copper, silver, mercury) and their salts to form shock-sensitive, explosive heavy metal azides.[16] Avoid using metal spatulas for transfer and never dispose of azide-containing solutions down drains that may have lead or copper plumbing. Quench any residual azide in the filtrate with nitrous acid (by adding sodium nitrite to the acidified solution) before disposal.

-

-

Solvents and Reagents:

-

DMF: N,N-Dimethylformamide is a reproductive toxin and should be handled with care.

-

Benzyl Bromide: Is a lachrymator and irritant. Always handle in a fume hood.

-

References

-

Synthesis of 5‐phenyl‐1H‐tetrazole from benzonitrile catalyzed by... - ResearchGate. Available at: [Link]

-

Synthesis of 1H-tetrazoles - Organic Chemistry Portal. Available at: [Link]

-

Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - ACS Omega. Available at: [Link]

-

Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2 - South African Journal of Chemistry. Available at: [Link]

-

METHOD FOR PRODUCING 1H-TETRAZOLE DERIVATIVE - European Patent Office. Available at: [Link]

-

Synthesis and Angiotensin II Receptor Antagonistic Activities of Benzimidazole Derivatives Bearing Acidic Heterocycles as Novel Tetrazole Bioisosteres - Journal of Medicinal Chemistry. Available at: [Link]

-

Cyanation of benzylic alcohols and derivatives - ResearchGate. Available at: [Link]

-

Safe Handling of Sodium Azide (SAZ) - Princeton University Environmental Health & Safety. Available at: [Link]

-

Safety Data Sheet: Sodium azide - Carl ROTH. Available at: [Link]

-

(PDF) The Synthesis of Triazolothiadiazines and Thiadiazoles From 1,2-Bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl)-Ethanol and Ethane - ResearchGate. Available at: [Link]

- US4774331A - Process for ortho-cyanation of phenols or phenylamines - Google Patents.

-

tetrazole synthesis from a nitrile and azide - laboratory experiment - YouTube. Available at: [Link]

-

Synthesis of Angiotensin II Receptor Blockers by Means of a Catalytic System for C–H Activation - The Journal of Organic Chemistry. Available at: [Link]

-

Structure of some angiotensin receptor blockers (ARB) containing biphenyl-tetrazole moiety - ResearchGate. Available at: [Link]

-

Preparation of 5-Substituted 1 H -Tetrazoles from Nitriles in Water - ResearchGate. Available at: [Link]

-

5-Benzyl-1H-tetrazole - PubChem. Available at: [Link]

-

Sodium azide - Hazardous Substance Fact Sheet - New Jersey Department of Health. Available at: [Link]

-

Synthesis of 1,2,4-triazolo[1,5-a]pyridines - Organic Chemistry Portal. Available at: [Link]

-

Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source - Semantic Scholar. Available at: [Link]

-

Tetrazolium Compounds: Synthesis and Applications in Medicine - PubMed Central. Available at: [Link]

-

Lab Safety Guideline: Sodium Azide - The University of Tennessee Health Science Center. Available at: [Link]

-

Novel Synthesis of 5-Substituted-Tetrazoles - Georgia Institute of Technology. Available at: [Link]

-

Discovery of a new generation of angiotensin receptor blocking drugs - ResearchGate. Available at: [Link]

-

Enantioselective Cyanation of Benzylic C–H Bonds via Copper-Catalyzed Radical Relay - Science. Available at: [Link]

-

Metal-mediated C−CN Bond Activation in Organic Synthesis - ACS Publications. Available at: [Link]

-

(PDF) 1-[1-(4-Nitrophenyl)-1H-tetrazol-5-yl]-1H-1,2,3-benzotriazole - ResearchGate. Available at: [Link]

- US20220127238A1 - Process for the preparation of angiotensin ii receptor blockers - Google Patents.

-

Synthesis of 5-phenyl-1H-tetrazole in the presence of different amounts... - ResearchGate. Available at: [Link]

-

Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives - PubMed Central. Available at: [Link]

-

(PDF) Synthesis of Triazolo[4′,5′:4,5]furo[2,3- c ]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction - ResearchGate. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. vuir.vu.edu.au [vuir.vu.edu.au]

- 5. US20220127238A1 - Process for the preparation of angiotensin ii receptor blockers - Google Patents [patents.google.com]

- 6. CAS 710980-14-6: this compound [cymitquimica.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. 1H-Tetrazole synthesis [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. ehs.wisc.edu [ehs.wisc.edu]

- 13. carlroth.com:443 [carlroth.com:443]

- 14. uthsc.edu [uthsc.edu]

- 15. fishersci.com [fishersci.com]

- 16. nj.gov [nj.gov]

Application Notes & Protocols: The Utility of 5-(3-Benzyloxyphenyl)-1H-tetrazole in Modern Medicinal Chemistry

Introduction: The Privileged Role of the Tetrazole Moiety

In the landscape of contemporary drug discovery, the strategic incorporation of specific pharmacophores can dramatically influence a molecule's therapeutic potential. The 1H-tetrazole ring stands out as a "privileged scaffold," a structural motif frequently found in successful therapeutic agents.[1][2] Its prominence stems largely from its function as a metabolically stable bioisostere of the carboxylic acid group.[1][3] This substitution can enhance a compound's lipophilicity, metabolic stability, and binding affinity, making it a cornerstone of rational drug design.[1]

Among the vast library of tetrazole-containing compounds, 5-(3-Benzyloxyphenyl)-1H-tetrazole emerges as a molecule of significant interest. It serves not only as a crucial synthetic intermediate but also as a structural analogue in the development of potent antagonists for the Angiotensin II type 1 (AT₁) receptor. Its unique architecture provides a foundational scaffold for probing structure-activity relationships (SAR) in the pursuit of novel therapeutics, particularly for cardiovascular diseases.

This document provides an in-depth guide for researchers, covering the synthesis, characterization, and key applications of this compound, with a specific focus on its role in the antagonism of the Renin-Angiotensin System.

Synthesis and Characterization of this compound

The most prevalent and efficient method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile and an azide source.[4][5][6] This approach provides a direct and often high-yielding pathway to the desired tetrazole core. The protocol detailed below outlines the synthesis of this compound from its corresponding nitrile precursor, 3-benzyloxybenzonitrile.

Causality in Experimental Design:

-

Precursor: 3-Benzyloxybenzonitrile is the logical starting material, as the nitrile group is the direct electrophilic partner for the azide in the cycloaddition. The benzyloxy group is a stable protecting group for the phenol, which can be removed in later stages if a free hydroxyl is desired for SAR studies.

-

Azide Source: Sodium azide (NaN₃) is a common, cost-effective source of the azide anion.

-

Catalyst/Additive: The reaction is often sluggish and requires catalysis. A Lewis acid such as Zinc Chloride (ZnCl₂) or an ammonium salt like Triethylammonium Chloride can be used.[4] These additives coordinate to the nitrile nitrogen, activating it towards nucleophilic attack by the azide. This protocol utilizes zinc bromide for its efficacy in promoting the reaction in aqueous or semi-aqueous media, which is considered a greener approach.[4][5]

-

Solvent: A high-boiling polar solvent like N,N-Dimethylformamide (DMF) or simply water is typically used to ensure the reagents remain in solution at the required reaction temperatures.[4][5]

Experimental Protocol: Synthesis

Reaction Scheme: 3-Benzyloxybenzonitrile + NaN₃ --(ZnBr₂)--> this compound

Materials:

-

3-Benzyloxybenzonitrile

-

Sodium Azide (NaN₃) - EXTREME CAUTION: Highly toxic and potentially explosive.

-

Zinc Bromide (ZnBr₂)

-

Deionized Water

-

Hydrochloric Acid (HCl), concentrated

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Standard glassware for workup and purification

Step-by-Step Methodology:

-

Reaction Setup: To a 100 mL round-bottom flask, add 3-benzyloxybenzonitrile (1.0 eq), sodium azide (1.5 eq), and zinc bromide (1.1 eq).

-

Solvent Addition: Add deionized water (approx. 20 mL per gram of nitrile) to the flask.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (100 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction typically proceeds to completion within 12-24 hours.

-

Scientific Rationale: The elevated temperature is necessary to overcome the activation energy of the cycloaddition. The use of water as a solvent is a key feature of this greener protocol, highlighted by Sharpless and coworkers.[5]

-

-

Reaction Quench & Acidification: After cooling to room temperature, carefully acidify the reaction mixture to pH ~2 by the dropwise addition of concentrated HCl. This step protonates the tetrazolate anion, precipitating the product.

-

Self-Validation: The formation of a solid precipitate upon acidification is a strong indicator of successful product formation.

-

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). The organic layers contain the desired product.

-

Washing: Combine the organic extracts and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL). The brine wash helps to remove residual water from the organic phase.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure this compound as a white solid.

Data Presentation: Expected Characterization

The identity and purity of the synthesized compound must be confirmed through rigorous analytical techniques.

| Analysis | Expected Result |

| Appearance | White to off-white crystalline solid |

| Melting Point | ~145-150 °C (Varies with purity) |

| ¹H NMR (DMSO-d₆) | δ ~16.5 (br s, 1H, NH), 7.6-7.3 (m, 9H, Ar-H), 7.2 (t, 1H, Ar-H), 5.2 (s, 2H, OCH₂) |

| ¹³C NMR (DMSO-d₆) | δ ~158.5, 155.0, 136.5, 130.5, 128.8, 128.2, 128.0, 126.0, 121.0, 119.5, 114.0, 70.0 |

| FT-IR (KBr, cm⁻¹) | ~3000-2500 (br, N-H stretch), ~1600, 1480 (C=N, C=C stretch), ~1250 (C-O stretch) |

| MS (ESI⁻) | m/z [M-H]⁻ calculated for C₁₄H₁₁N₄O: 251.10; found: 251.1 |

Note: Specific NMR shifts can vary based on solvent and instrument calibration. The broad NH proton signal is characteristic and may sometimes not be observed due to exchange.

Core Application: Antagonism of the Angiotensin II AT₁ Receptor

The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure and cardiovascular homeostasis.[7] The octapeptide hormone Angiotensin II (Ang II) is the primary effector of the RAS, exerting its potent vasoconstrictive effects by binding to the Angiotensin II type 1 (AT₁) receptor, a G-protein coupled receptor (GPCR).[7][8][9] Overactivation of this system is a key contributor to hypertension.

Angiotensin II Receptor Blockers (ARBs), commonly known as "sartans," are a major class of antihypertensive drugs that function by competitively inhibiting the binding of Ang II to the AT₁ receptor.[8][10][11] A common structural feature of many sartans, such as Losartan and Irbesartan, is a biphenyl-tetrazole moiety.[2][12] The acidic 1H-tetrazole ring in these molecules acts as a bioisosteric replacement for a carboxylic acid, anchoring the drug in the receptor's active site and contributing significantly to its antagonist activity.[13]

This compound serves as a valuable scaffold in this context. While not a complete ARB itself, its phenyl-tetrazole core mimics the essential binding elements, making it an ideal starting point for the synthesis of more complex and potent AT₁ antagonists.

Visualization: The Renin-Angiotensin System (RAS) Pathway

Caption: The RAS pathway and the inhibitory action of AT₁ Receptor Blockers (ARBs).

Protocol: In Vitro AT₁ Receptor Binding Assay

To quantify the affinity of a test compound like a derivative of this compound for the AT₁ receptor, a competitive radioligand binding assay is the gold standard.[14] This protocol provides a framework for such an experiment.

Principle of the Assay:

The assay measures the ability of a non-labeled test compound to compete with a high-affinity radiolabeled ligand for binding to the AT₁ receptor. The amount of radioligand displaced is proportional to the affinity and concentration of the test compound. From this competition curve, the half-maximal inhibitory concentration (IC₅₀) is determined, which reflects the potency of the test compound.

Experimental Workflow Visualization

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

Materials:

-

Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the human AT₁ receptor.

-

Radioligand: [¹²⁵I][Sar¹,Ile⁸]Angiotensin II or [³H]-Candesartan.

-

Test Compound: this compound derivative, dissolved in DMSO and serially diluted.

-

Non-Specific Determinate: A high concentration (e.g., 10 µM) of a known unlabeled ARB like Losartan.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Equipment: 96-well filter plates (e.g., GF/C), vacuum manifold, scintillation counter, scintillation fluid.

Procedure:

-

Plate Setup: Design a 96-well plate map with triplicate wells for:

-

Total Binding: Receptor membranes + Assay Buffer + Radioligand.

-

Non-Specific Binding (NSB): Receptor membranes + Non-Specific Determinate + Radioligand.

-

Competition: Receptor membranes + Serial Dilutions of Test Compound + Radioligand.

-

-

Reagent Addition: Add reagents to the wells in the following order:

-

25 µL of Assay Buffer (for Total Binding) or Non-Specific Determinate (for NSB) or Test Compound dilution.

-

50 µL of receptor membrane suspension (e.g., 10 µg protein/well).

-

25 µL of Radioligand (at a final concentration near its K_d_).

-

-

Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation. This allows the binding reaction to reach equilibrium.[13]

-

Filtration: Place the filter plate on a vacuum manifold and rapidly filter the contents of the wells.

-

Washing: Immediately wash the filters three times with ice-cold Assay Buffer to remove unbound radioligand.

-

Quantification: Allow the filters to dry completely. Add scintillation fluid to each well and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding: Specific Binding = Total Binding (CPM) - NSB (CPM).

-

Calculate the percent inhibition for each concentration of the test compound: % Inhibition = 100 * (1 - (CPM_Compound - CPM_NSB) / (CPM_Total - CPM_NSB)).

-

Plot % Inhibition versus the log concentration of the test compound.

-

Use non-linear regression (sigmoidal dose-response) to fit the curve and determine the IC₅₀ value.

-

The IC₅₀ can be converted to the inhibition constant (K_i_) using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

-

Concluding Remarks

This compound represents a versatile and highly valuable scaffold for medicinal chemists. Its straightforward synthesis and its structural relevance to a validated drug class make it an excellent tool for both educational purposes and advanced drug discovery programs. The protocols and conceptual frameworks provided herein offer a robust starting point for researchers aiming to synthesize, characterize, and evaluate tetrazole-based compounds for therapeutic applications, particularly in the continued fight against cardiovascular disease. Further exploration of SAR by modifying the phenyl and benzyl moieties can lead to the discovery of next-generation antagonists with improved potency, selectivity, and pharmacokinetic profiles.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved from [Link]

-

Popa, A., et al. (2020). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules, 25(10), 2455. Available at: [Link]

-

Shaik, F., et al. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. RSC Medicinal Chemistry. Available at: [Link]

- International Journal of Pharmaceutical Sciences Review and Research. (2017). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. Vol 46, Issue 1.

-

Ostrovskii, V. A., et al. (2012). Medicinal chemistry of tetrazoles. Russian Chemical Bulletin, 61(4), 768–780. Available at: [Link]

- Kaushik, N., et al. (2015). SYNTHESIS OF SUBSTITUTED 5-PHENYL-1-(5-PHENYL)-ISOXAZOL-3-YL)-1H-TETRAZOLE AS ANTIOXIDANT AGENTS. Journal of Advanced Scientific Research, 6(01), 14-19.

-

Mayo Clinic. (n.d.). Angiotensin II receptor blockers. Retrieved from [Link]

- Burnier, M., & Brunner, H. R. (1996). The angiotensin II type 1 receptor antagonists. A new class of antihypertensive drugs. Archives of Internal Medicine, 156(17), 1889-1895.

- Zamani, L., et al. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. South African Journal of Chemistry, 68, 133-137.

-

Wang, S. J., et al. (2017). Synthesis and Evaluation of 5-(o-Tolyl)-1H-tetrazole Derivatives as Potent Anticonvulsant Agents. Archiv der Pharmazie, 350(5-6). Available at: [Link]

-

Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. Available at: [Link]

-

Kasimala, M. B., et al. (2011). Angiotensin II receptors and drug discovery in cardiovascular disease. Journal of Cellular and Molecular Medicine, 15(12), 2548–2560. Available at: [Link]

-

MDPI. (2023). Unlocking Novel Therapeutic Potential of Angiotensin II Receptor Blockers. Retrieved from [Link]

-

Wikipedia. (n.d.). Angiotensin II receptor blocker. Retrieved from [Link]

- International Journal of Research and Analytical Reviews. (2021). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Volume 8, Issue 2.

-

Morton, M. J., & Frentiu, F. D. (2012). Radioligand binding assays: application of [(125)I]angiotensin II receptor binding. Methods in Molecular Biology, 897, 77-88. Available at: [Link]

- bioRxiv. (2024).

- Growing Science. (2014). X-Ray, IR, NMR, UV-visible spectra and DFT analysis of 5-aryloxy-(1H)- tetrazoles, structure, conformation and tautomerism. International Journal of Advanced Design and Manufacturing Technology, 7(2), 85-94.

- ACS Publications. (2020). Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles by Continuous Flow: Application to the Synthesis of Valsartan. Organic Process Research & Development.

-

Monash University. (n.d.). Angiotensin AT2 receptor function and drug discovery. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹HNMR spectrum 5-phenoxy tetrazole (3d). [Image]. Available at: [Link]

- ResearchGate. (2014). Structure of some angiotensin receptor blockers (ARB) containing biphenyl-tetrazole moiety. [Image].

-

CV Pharmacology. (n.d.). Angiotensin Receptor Blockers (ARBs). Retrieved from [Link]

- National Center for Biotechnology Information. (n.d.). 5-Chloro-1-phenyl-1H-tetrazole. PubChem.

- Thieme. (2019). Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). Synthesis.

- YouTube. (2020). Angiotensin 2 Receptor Blockers (ARBs) Mnemonic for NCLEX.

-

Zhang, H., et al. (2015). Structure of the Angiotensin Receptor Revealed by Serial Femtosecond Crystallography. Cell, 161(4), 833-844. Available at: [Link]

- Beilstein Journal of Organic Chemistry. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks.

-

RayBiotech. (n.d.). COVID-19 Spike-ACE2 Binding Assay Kit. Retrieved from [Link]

- ResearchGate. (2015).

- AIR Unimi. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester.

- bioRxiv. (2024).

Sources

- 1. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. lifechemicals.com [lifechemicals.com]

- 4. 1H-Tetrazole synthesis [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Angiotensin II receptors and drug discovery in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The angiotensin II type 1 receptor antagonists. A new class of antihypertensive drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CV Pharmacology | Angiotensin Receptor Blockers (ARBs) [cvpharmacology.com]

- 10. Angiotensin II receptor blockers - Mayo Clinic [mayoclinic.org]

- 11. Angiotensin II receptor blocker - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Structure of the Angiotensin Receptor Revealed by Serial Femtosecond Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 5-(3-Benzyloxyphenyl)-1H-tetrazole: A Guide for Researchers

This document provides a comprehensive guide to the safe handling, storage, and use of 5-(3-Benzyloxyphenyl)-1H-tetrazole, a heterocyclic compound of interest in medicinal chemistry and drug development. As a Senior Application Scientist, the following protocols and recommendations are synthesized from established safety guidelines for structurally similar tetrazole derivatives and general principles of laboratory safety. The unique structural features of this compound, specifically the tetrazole ring, necessitate careful handling due to the potential for thermal instability and energetic decomposition, a known characteristic of this class of compounds.

The tetrazole moiety is a bioisostere for the carboxylic acid group, offering potential advantages in drug design, such as improved metabolic stability and membrane penetration.[1] However, the high nitrogen content of the tetrazole ring also contributes to its energetic nature, making a thorough understanding of its properties crucial for safe laboratory practice.[2] This guide is intended for researchers, scientists, and drug development professionals who may be working with this compound.

Compound Profile and Hazard Identification

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from structurally related compounds, such as 5-phenyl-1H-tetrazole and other substituted phenyl-tetrazoles, provide a strong basis for hazard assessment. The primary hazards associated with this class of compounds are summarized below.

| Hazard Classification | Description | Mitigation Measures |

| Flammable Solid | Tetrazole derivatives can be flammable solids and may burn rapidly.[3] There is a risk of explosion if heated under confinement.[1] | Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and explosion-proof equipment.[1] |

| Acute Toxicity (Oral) | May be harmful if swallowed.[4] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[2] |

| Skin Corrosion/Irritation | Causes skin irritation.[4] | Wear protective gloves, lab coat, and other appropriate personal protective equipment (PPE). Avoid contact with skin.[5] |

| Serious Eye Damage/Irritation | Causes serious eye irritation.[4] | Wear safety glasses with side shields or goggles.[5] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[4] | Work in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust.[6] |

Causality of Hazards: The high nitrogen content and the cyclic nature of the tetrazole ring contribute to a high heat of formation.[2] Upon heating, these compounds can decompose exothermically, releasing a large volume of nitrogen gas, which can lead to rapid pressure buildup and potential explosion. The aromatic phenyl and benzyloxy groups influence the compound's physical properties but do not eliminate the inherent energetic nature of the tetrazole ring.

Safe Handling Protocols

Adherence to strict safety protocols is paramount when working with this compound. The following step-by-step protocols are designed to minimize risk and ensure a self-validating system of safety.

Personal Protective Equipment (PPE)

A standard PPE ensemble for handling this compound should include:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Nitrile or neoprene gloves. Ensure to check for any signs of degradation and replace them frequently.

-

Body Protection: A flame-retardant lab coat.

-

Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter is recommended.[7]

General Handling Workflow

The following workflow is recommended for handling solid this compound:

Caption: Figure 1: A stepwise workflow for the safe handling of this compound.

Experimental Protocol for Safe Handling:

-

Preparation:

-

Designate a specific area within a certified chemical fume hood for handling the compound.

-

Ensure the work area is clean and free of clutter and ignition sources.

-

Don all required PPE as outlined in section 2.1.

-

Assemble all necessary equipment, including non-sparking spatulas, glassware, and appropriate solvents.

-

-

Weighing and Transfer:

-

Use a tared weigh boat on an analytical balance inside the fume hood.

-

Carefully transfer the desired amount of this compound using a non-sparking spatula to minimize friction and static discharge.

-

Avoid creating dust. If dust is generated, ensure the fume hood sash is at the appropriate height to capture it.

-

-

Dissolution and Reaction:

-

Add the weighed compound to the reaction vessel containing the solvent.

-

If heating is required for the reaction, use a well-controlled heating mantle with a temperature probe and a blast shield. Avoid direct heating with a hot plate, which can create localized hot spots.

-

-

Cleanup:

-

Decontaminate all glassware and equipment that came into contact with the compound using an appropriate solvent.

-

Clean the work surface thoroughly.

-

Dispose of all waste, including contaminated PPE, in properly labeled hazardous waste containers.

-

Storage and Stability

Proper storage is critical to maintaining the integrity and safety of this compound. The thermal stability of tetrazole derivatives can be influenced by their substituents.[3]

| Storage Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place.[5] Recommended storage temperature is typically between 2-8°C. | Lower temperatures reduce the risk of thermal decomposition. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible. | Protects against potential reactions with atmospheric moisture and oxygen. |

| Light | Store in a light-resistant container. | To prevent potential photochemical degradation. |

| Container | Keep container tightly closed.[5] | Prevents contamination and exposure to moisture. |

| Incompatibilities | Store away from strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[1] | These substances can react exothermically with tetrazoles, potentially leading to decomposition. |

Logical Relationship for Safe Storage: